![molecular formula C19H18N2O4 B356021 2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid CAS No. 1003682-96-9](/img/structure/B356021.png)

2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

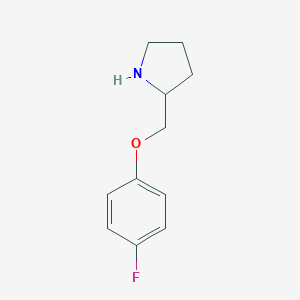

“2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid” is a chemical compound with the CAS Number: 1003682-96-9 . It has a molecular weight of 338.36 . The IUPAC name for this compound is 2- { [3- (1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H18N2O4/c22-17 (15-8-1-2-9-16 (15)19 (24)25)20-14-7-5-6-13 (12-14)18 (23)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11H2, (H,20,22) (H,24,25) . This code represents the molecular structure of the compound.Scientific Research Applications

Coordination Polymers and Photophysical Properties

Research has explored the synthesis and characterization of new aromatic carboxylic acids leading to the development of lanthanide coordination compounds. These compounds have been analyzed for their photophysical properties, demonstrating the potential for light harvesting and luminescence, which could have implications in materials science and optoelectronics. The coordinated benzoate ligands in these complexes serve as efficient chromophores, with certain complexes showing bright green luminescence efficiencies and extended excited state lifetimes, highlighting their potential in light-emitting devices (Sivakumar et al., 2011).

Hydration and Structural Analysis

Another study focused on the structural aspects of the hydration of aniline and benzoic acid, using 1D- and 3D-RISM integral equation methods. This research provides insights into the hydration shells of these compounds and their interactions with water molecules, which is fundamental in understanding solvation phenomena and could inform solvent selection in various chemical processes (Fedotova & Kruchinin, 2013).

Supramolecular Structures

The study of hydrogen-bonded co-crystal structures, such as the benzoic acid-pyrrolidin-1-ium-2-carboxylate complex, showcases the application of non-centrosymmetric co-crystallization to obtain chiral space group structures. These findings have implications for crystal engineering, where controlling the chiral properties of materials is essential for applications in pharmaceuticals and asymmetric catalysis (Chesna et al., 2017).

Synthetic Chemistry and Catalysis

The synthesis and application of 2-(pyridine-2-ylmethylsulfanyl)benzoic acid in forming water-soluble half-sandwich complexes demonstrate the compound's potential in catalytic transfer hydrogenation of carbonyl compounds. This research opens pathways for environmentally friendly catalysis in aqueous media, contributing to the development of green chemistry (Prakash et al., 2014).

Liquid Crystals and Mesophase Behavior

Investigations into pyridine-based derivatives and their hydrogen-bonded liquid crystal complexes with benzoic acids have revealed the formation of mesomorphic phases. This research is pivotal in the field of liquid crystals, offering insights into the design and development of materials with tailored mesophase properties for applications in displays and photonic devices (Naoum et al., 2008).

Safety and Hazards

properties

IUPAC Name |

2-[[3-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-17(15-8-1-2-9-16(15)19(24)25)20-14-7-5-6-13(12-14)18(23)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11H2,(H,20,22)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMRGAHVZBQSOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[(Isopropylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B355951.png)

![5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid](/img/structure/B355965.png)

![5-Oxo-5-{4-[(propylamino)carbonyl]-anilino}pentanoic acid](/img/structure/B355968.png)

![5-Oxo-5-{3-[(propylamino)carbonyl]-anilino}pentanoic acid](/img/structure/B355971.png)

![5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B355986.png)

![4-[[4-(Oxolan-2-ylmethoxy)benzoyl]amino]benzamide](/img/structure/B355993.png)

![N-[4-(aminosulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B356003.png)

![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B356022.png)

![2-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B356025.png)

![4-[(cyclopropylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B356031.png)

![2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid](/img/structure/B356053.png)

![3-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B356070.png)

![3-(2-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B356110.png)